1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole
CAS No.: 1240572-32-0
Cat. No.: VC11693583
Molecular Formula: C11H7F4N3O2
Molecular Weight: 289.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1240572-32-0 |
|---|---|
| Molecular Formula | C11H7F4N3O2 |
| Molecular Weight | 289.19 g/mol |
| IUPAC Name | 1-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]-3-nitropyrazole |
| Standard InChI | InChI=1S/C11H7F4N3O2/c12-8-2-1-7(9(5-8)11(13,14)15)6-17-4-3-10(16-17)18(19)20/h1-5H,6H2 |
| Standard InChI Key | ONKCLSXWNHJOSQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1F)C(F)(F)F)CN2C=CC(=N2)[N+](=O)[O-] |
| Canonical SMILES | C1=CC(=C(C=C1F)C(F)(F)F)CN2C=CC(=N2)[N+](=O)[O-] |
Introduction
1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole is a synthetic organic compound with a molecular formula of C11H7F4N3O2. It is characterized by its unique structural features, including a pyrazole ring, a nitro group, and a fluorinated phenyl moiety. This compound is of interest in various fields, including pharmaceuticals and materials science, due to its potential biological and chemical properties.
Synthesis and Preparation
The synthesis of 1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole typically involves multi-step organic reactions. These may include the formation of the pyrazole ring, nitration, and attachment of the fluorinated phenyl moiety. Specific synthetic routes can vary based on the availability of starting materials and desired yields.
Biological and Chemical Applications
This compound may have potential applications in pharmaceuticals due to its structural features, which could interact with biological targets. Additionally, its fluorinated and nitro groups could contribute to its reactivity and stability in chemical reactions.
Safety and Handling
Given its chemical structure, 1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole should be handled with caution. It may be an irritant or have other hazardous properties, necessitating proper safety protocols during handling and storage.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume